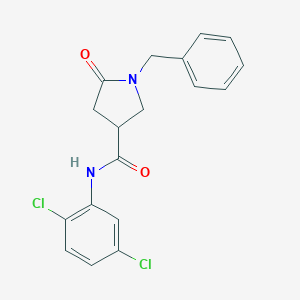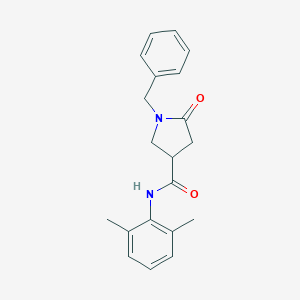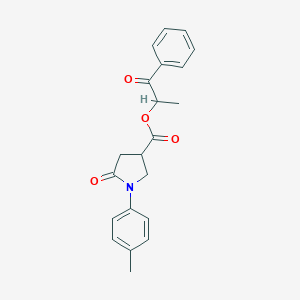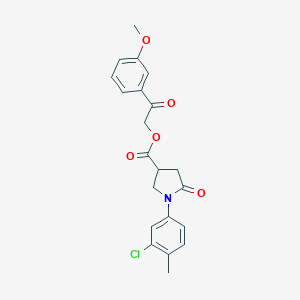![molecular formula C26H24ClNO4 B271282 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as L-732,138, is a synthetic compound that belongs to the family of indole derivatives. It has been studied for its potential use in scientific research applications due to its unique properties.
Mécanisme D'action
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one acts as a competitive antagonist of the dopamine D1 receptor by binding to the receptor and preventing the binding of dopamine. This leads to a decrease in the activation of the D1 receptor and a reduction in the downstream signaling pathways that are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the function of the dopamine D1 receptor and affect various physiological processes. For example, it has been found to reduce the locomotor activity in rats and decrease the reinforcing effects of drugs of abuse such as cocaine and amphetamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation is that it may not be suitable for all experiments as it only targets the dopamine D1 receptor and may not be relevant for other research areas.
Orientations Futures
There are several future directions for the use of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in scientific research. One potential area of research is in the development of new treatments for drug addiction and other psychiatric disorders that involve the dopamine system. Additionally, further studies can be conducted to better understand the mechanisms of action of this compound and its potential use in other research areas.
Méthodes De Synthèse
The synthesis of 5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxy-2-oxo-2-phenylbutanoic acid ethyl ester. This compound is then reacted with 5-chloro-2-hydroxybenzaldehyde to form the final product, this compound.
Applications De Recherche Scientifique
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to act as a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of various physiological processes such as motor control, reward, and motivation.
Propriétés
Formule moléculaire |
C26H24ClNO4 |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one |
InChI |
InChI=1S/C26H24ClNO4/c1-2-32-21-11-8-19(9-12-21)24(29)17-26(31)22-16-20(27)10-13-23(22)28(25(26)30)15-14-18-6-4-3-5-7-18/h3-13,16,31H,2,14-15,17H2,1H3 |
Clé InChI |
WQQVKFPICOCJQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)CCC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



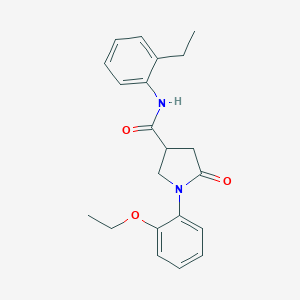

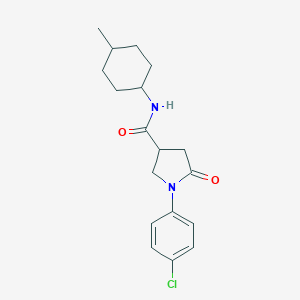
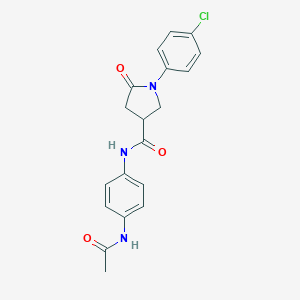


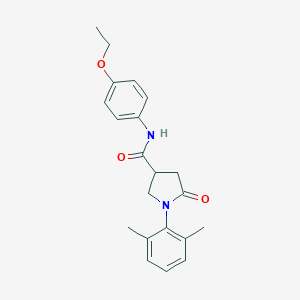
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
